Product packaging for 2,4-Diiodo-6-methylaniline(Cat. No.:CAS No. 117832-09-4)

2,4-Diiodo-6-methylaniline

Cat. No.: B050350
CAS No.: 117832-09-4
M. Wt: 358.95 g/mol
InChI Key: XVXCBRYCMVVHRA-UHFFFAOYSA-N
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Description

2,4-Diiodo-6-methylaniline is a valuable halogenated aniline derivative engineered for advanced research applications, particularly in organic synthesis and materials science. Its primary utility stems from the strategic placement of two iodine atoms on the aromatic ring, which are excellent leaving groups in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows researchers to efficiently construct complex biaryl and conjugated molecular architectures, which are core structures in the development of organic semiconductors, liquid crystals, and pharmaceutical scaffolds. The ortho-methyl group introduces steric hindrance, influencing the molecule's conformation and reactivity, which can be exploited to achieve regioselective functionalization or to modulate the physical properties of resulting materials. As a synthetic intermediate, this compound serves as a versatile building block for the preparation of ligands for catalysis, advanced polymers, and functionalized dyes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7I2N B050350 2,4-Diiodo-6-methylaniline CAS No. 117832-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diiodo-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7I2N/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXCBRYCMVVHRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462836
Record name 2,4-Diiodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117832-09-4
Record name 2,4-Diiodo-6-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Diiodo 6 Methylaniline and Its Derivatives

Direct Iodination Strategies for Aniline (B41778) Derivatives

Direct iodination of the aromatic ring of aniline and its derivatives stands as a primary method for the synthesis of iodo-substituted anilines. This electrophilic aromatic substitution is influenced by the activating nature of the amino group, which directs iodination primarily to the ortho and para positions. However, the high reactivity of anilines can lead to multiple iodinations and the formation of undesired byproducts. tandfonline.combabafaridgroup.edu.in Consequently, control over the reaction conditions and the choice of iodinating agent are critical for achieving the desired substitution pattern.

Utilization of Iodinating Reagents (e.g., Benzyltrimethylammonium Dichloroiodate)

To achieve controlled and selective iodination, various reagents have been developed that are milder and more regioselective than molecular iodine. One class of such reagents is the dichloroiodate salts, including Benzyltrimethylammonium Dichloroiodate (BTMACl2I) and Benzyltriethylammonium Dichloroiodate. acs.orgnih.gov These reagents offer a more electrophilic source of iodine, facilitating the substitution reaction under milder conditions.

The use of benzyltriethylammonium dichloroiodate in combination with sodium bicarbonate has been demonstrated as an effective method for the monoiodination of anilines in good to excellent yields. acs.orgresearchgate.net This approach is noted for its mild conditions and the ability to prepare the reagent without the use of harsh organic solvents. acs.org While highly effective for mono-iodination, achieving specific di-iodination patterns like that in 2,4-Diiodo-6-methylaniline requires careful control of stoichiometry and reaction parameters. For instance, the iodination of 2,4-dimethylaniline (B123086) with sodium dichloroiodate under acidic conditions has been shown to yield 6-iodo-2,4-dimethylaniline effectively. tandfonline.com

Iodinating Reagent SystemSubstrate ExampleKey FeatureReference
Benzyltriethylammonium Dichloroiodate / NaHCO3AnilinesMild, selective monoiodination acs.org
Sodium Dichloroiodate / Acidic Conditions2,4-DimethylanilineYields mono-iodinated product (88%) tandfonline.com
Iodine / Nitric Acid / Acetic AcidAnilinesEffective for acid-sensitive anilines babafaridgroup.edu.in

Solvent Systems and Reaction Conditions

The choice of solvent and reaction conditions plays a pivotal role in the outcome of direct iodination reactions. The solvent can influence the solubility of the reagents, the reactivity of the electrophile, and the stability of intermediates. For iodinations using dichloroiodate salts, solvent systems often consist of methanol (B129727) and dichloromethane (B109758) or aqueous methanol. acs.orgtandfonline.com

Reaction conditions such as pH are also critical. For example, the iodination of aniline derivatives with sodium dichloroiodate proceeds effectively under acidic conditions (pH 1-2), whereas basic conditions often lead to the formation of azoarenes and other byproducts with little to no iodination occurring. tandfonline.comtandfonline.com The temperature is typically kept at room temperature to maintain selectivity and prevent degradation of the starting material or product. tandfonline.com

Reagent SystemSolventpHTemperatureOutcomeReference
Sodium DichloroiodateH2O/MeOH1-2 (Acidic)Room Temp.Successful Iodination tandfonline.com
Sodium DichloroiodateH2O/MeOHBasicRoom Temp.Azoarene formation, no iodination tandfonline.com
Benzyltriethylammonium DichloroiodateMeOH/CH2Cl2N/A (NaHCO3 used)Room Temp.Selective Monoiodination acs.org

Indirect Synthesis Approaches for Diiodoanilines

Indirect methods provide alternative pathways to synthesize specifically substituted diiodoanilines when direct iodination is not feasible or yields are low. These strategies often involve the halogenation of a more readily available precursor, followed by transformation into the desired iodo-substituted compound.

Halogenation of Related Methylanilines (e.g., p-Toluidine (B81030) Derivatives with N-Bromosuccinimide)

One common indirect approach involves the bromination of a suitable methylaniline precursor, such as p-toluidine (4-methylaniline), followed by subsequent conversion of the bromo-groups to iodo-groups. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings like anilines and their derivatives. missouri.edu

The reaction of p-toluidine with two equivalents of NBS can lead to the formation of 2,6-dibromo-4-methylaniline. chemicalbook.com The bromination occurs at the positions ortho to the strongly activating amino group. The choice of solvent is crucial; for instance, using acetonitrile (B52724) as a solvent for NBS brominations can increase reactivity and regioselectivity compared to carbon tetrachloride. mdma.ch This dibrominated intermediate can then potentially be converted to 2,6-diiodo-4-methylaniline (B3148453), although this subsequent transformation step is not explicitly detailed in the provided context.

Transformation from Other Halogenated Aniline Precursors

Another indirect strategy involves starting with an aniline derivative that already contains one or more halogen atoms and then introducing the iodine atoms. This can be achieved through various methods, including halogen exchange reactions or by performing iodination on a haloaniline precursor. For example, the synthesis could start from a precursor like 2-iodo-6-methylaniline (B1600956) or 4-iodo-2-methylaniline, followed by a second iodination step to introduce the second iodine atom at the desired position. The success of this approach depends on the directing effects of the existing substituents (amino, methyl, and iodo groups) to guide the incoming electrophile to the correct vacant position.

Advanced Synthetic Protocols

Modern synthetic chemistry continues to develop more efficient, selective, and environmentally benign methods for the synthesis of complex molecules. For polyhalogenated anilines, advanced protocols may involve the use of novel catalysts or hypervalent iodine reagents. researchgate.net Hypervalent iodine(III) compounds, for example, are known to act as powerful and clean oxidizing agents and can mediate a variety of functionalizations of aromatic rings, including halogenation, under mild conditions. researchgate.net While specific applications of these advanced methods for the direct synthesis of this compound are not detailed in the search results, they represent a promising area of ongoing research for constructing such highly substituted aromatic systems.

Ortholithiation-Based Synthesis of Halogenated Anilines

Directed ortho-lithiation (DoL) is a powerful strategy for the regioselective functionalization of aromatic compounds. This method relies on the use of a directing group to position a metalating agent, typically an organolithium reagent, at a specific ortho-position. The resulting aryllithium intermediate can then be quenched with an electrophile to introduce a desired substituent.

In the context of aniline synthesis, the amino group itself can be modified to act as a directing group. For instance, conversion to an N-pivaloyl group enhances the directing ability and allows for selective lithiation at the ortho position. Subsequent reaction with an iodinating agent, such as molecular iodine (I₂), would yield the corresponding ortho-iodoaniline. While specific examples detailing the ortholithiation of 6-methylaniline to directly produce this compound are not prevalent in the provided search results, the general principle of DoL offers a viable synthetic route. The strategy involves protection of the aniline, followed by sequential lithiation and iodination steps to introduce the iodine atoms at the desired positions.

Key aspects of ortholithiation include:

Directing Group: The choice of the directing group is critical for achieving high regioselectivity.

Organolithium Reagent: n-Butyllithium (n-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are commonly used reagents.

Reaction Conditions: The reaction is typically carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF).

A related strategy, the halogen-metal exchange, can also be employed to generate aryllithium intermediates from aryl halides. ias.ac.in This method is particularly useful for preparing aryllithium compounds that are not accessible through direct lithiation. ias.ac.in

Green Chemistry Approaches in Diiodoaniline Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Several green methods for the iodination of anilines have been reported:

Iodination using Hydrogen Peroxide and Sodium Periodate (B1199274): An effective and environmentally friendly method for the iodination of anilines utilizes hydrogen peroxide and acidified sodium periodate in an aqueous ethanol (B145695) medium. asianpubs.org This method allows for controlled iodination with excellent yields of mono-iodinated products by adjusting the stoichiometry. asianpubs.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. nih.govconicet.gov.arunito.it Ultrasound irradiation can dramatically reduce reaction times, improve yields, and lead to purer products compared to conventional methods. nih.govmdpi.com This technique has been successfully applied to various organic transformations, including the synthesis of heterocyclic compounds and unsymmetrical biaryls. nih.govconicet.gov.ar The benefits of ultrasound are attributed to acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reaction rates. conicet.gov.ar

Hypervalent Iodine Reagents: Hypervalent iodine(III) compounds are increasingly used as environmentally friendly reagents and catalysts in organic synthesis. researchgate.net They are known for their low toxicity and are effective in a variety of transformations, including halogenations. researchgate.net

The following table summarizes some green iodination methods for anilines:

Reagent/MethodKey FeaturesReference
H₂O₂ / NaIO₄Environmentally friendly, controlled stoichiometry, excellent yields. asianpubs.org
Ultrasound IrradiationReduced reaction times, improved yields, greater purity. nih.govmdpi.com
Hypervalent Iodine(III)Low toxicity, green oxidants. researchgate.net

Purification Techniques for this compound

The purification of this compound is a critical step to ensure the desired purity for subsequent applications. Common purification techniques for solid organic compounds include recrystallization and chromatography.

Recrystallization: This is a widely used technique for purifying solid compounds. youtube.comyoutube.com The principle of recrystallization relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. youtube.com The process generally involves:

Dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. youtube.comyoutube.com

Hot filtration, if necessary, to remove any insoluble impurities. youtube.com

Slowly cooling the solution to allow the pure compound to crystallize, while the impurities remain dissolved in the solvent. youtube.comyoutube.com

Collecting the crystals by filtration and washing them with a small amount of cold solvent. youtube.com

Drying the purified crystals. youtube.com

For diiodoanilines, a mixture of ethanol and water can be an effective solvent system for recrystallization. nih.gov

Chromatography: Chromatographic techniques are powerful for separating mixtures of compounds. For the purification of halogenated anilines, several methods can be employed:

Column Chromatography: This is a standard technique where the mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). asianpubs.org The separation is based on the differential adsorption of the components to the stationary phase as they are eluted with a mobile phase. asianpubs.org

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separations and can be used for both analytical and preparative purposes. For halogenated aromatic compounds, columns with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases can offer good selectivity due to pi-pi interactions. chromforum.org

Gas Chromatography (GC): GC is suitable for the separation of volatile and thermally stable compounds. Capillary columns with specialized stationary phases, such as those based on calixarenes, have shown good performance in separating isomers of halogenated anilines. researchgate.net

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the required final purity of the this compound.

Spectroscopic Characterization and Computational Studies of 2,4 Diiodo 6 Methylaniline

Experimental Spectroscopic Analysis Methodologies

Experimental spectroscopy provides direct insight into the molecular framework of 2,4-Diiodo-6-methylaniline. Each technique offers unique information, and together they allow for an unambiguous confirmation of the compound's identity and structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds within this compound correspond to distinct peaks in the FT-IR spectrum.

The primary amine (N-H) stretching vibrations are typically observed as two distinct bands in the region of 3400-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. Vibrations associated with the aromatic ring, specifically C=C stretching, are found in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically located in the 1250-1350 cm⁻¹ range. The presence of the methyl group (-CH₃) is confirmed by its characteristic symmetric and asymmetric stretching and bending vibrations. The C-I (carbon-iodine) stretching frequencies are expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range, due to the heavy mass of the iodine atom.

Table 1: Typical FT-IR Vibrational Frequencies for Substituted Anilines

Vibrational Mode Typical Frequency Range (cm⁻¹)
N-H Asymmetric & Symmetric Stretching 3400 - 3500
Aromatic C-H Stretching 3000 - 3100
-CH₃ Asymmetric & Symmetric Stretching 2920 - 2980
Aromatic C=C Stretching 1450 - 1600
C-N Stretching 1250 - 1350

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy is complementary to FT-IR and measures the inelastic scattering of monochromatic light. It is particularly effective for observing non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would provide valuable information about the carbon skeleton and the symmetric vibrations of the substituted benzene (B151609) ring.

Key signals in the FT-Raman spectrum would include the aromatic ring breathing modes and the symmetric C-I stretching vibrations. While N-H and C-H stretching bands are also visible, they are often weaker than in the IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete vibrational assignment, as some modes that are weak or inactive in IR may be strong in Raman, and vice versa.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions corresponding to π → π* transitions of the benzene ring. The presence of the amine group (an auxochrome) and the iodine atoms will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima compared to unsubstituted benzene. The analysis is typically performed by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and measuring the absorbance as a function of wavelength.

Mass Spectrometry Techniques (LC-MS, UPLC)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

For this compound (C₇H₇I₂N), high-resolution mass spectrometry would be used to confirm its exact molecular weight (monoisotopic mass: 358.8668 g/mol ). The mass spectrum would show a prominent molecular ion peak [M]⁺. A characteristic isotopic pattern would be observed due to the presence of two iodine atoms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a mass spectrometer allow for the separation of the compound from a mixture before its detection, confirming its purity and identity.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for complementing experimental data. These theoretical studies provide a deeper understanding of the molecular properties of this compound at the atomic level.

Commonly, the geometry of the molecule is first optimized using a specific DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). This computational approach can predict bond lengths, bond angles, and dihedral angles, offering a detailed 3D model of the molecular structure.

Once the geometry is optimized, the same theoretical level can be used to calculate vibrational frequencies. These calculated frequencies can be compared with the experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations also allow for the simulation of NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments.

Furthermore, computational studies can elucidate electronic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions, which can be linked to the experimental UV-Vis spectrum. The calculated molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Benzene
Ethanol

Hartree-Fock (HF) Approximations

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced computational analyses. While it does not account for electron correlation to the same extent as DFT or post-HF methods, HF approximations are valuable for obtaining initial insights into the electronic structure of this compound. The HF method calculates the ground-state wave function and energy of the molecule, offering a baseline for comparison with results from more sophisticated computational approaches. For a molecule with heavy atoms like iodine, relativistic effects might also be considered in conjunction with HF calculations to improve the accuracy of the predictions.

Basis Set Selection (e.g., 6-311++G(d,p), 6-311G)

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. For a molecule containing heavy elements like iodine, a basis set that includes polarization and diffuse functions is generally recommended.

Table 1: Commonly Used Basis Sets in Computational Chemistry

Basis SetDescription
6-311G A split-valence basis set that provides a reasonable description of the valence electrons.
6-311++G(d,p) An extended basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more flexible description of the electron distribution, which is particularly important for systems with lone pairs or for calculating properties like electron affinity.

For this compound, employing a basis set like 6-311++G(d,p) would be expected to yield more accurate results for properties such as vibrational frequencies and chemical shifts compared to a smaller basis set like 6-311G.

Analysis of Vibrational Frequencies and Assignments

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By performing frequency calculations using methods like DFT, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained for this compound. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. The analysis of the vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the various functional groups within the molecule, such as the N-H and C-H stretching of the amino and methyl groups, and the C-I stretching modes.

Prediction of Chemical Shifts (Gauge-Invariant Atomic Orbital (GIAO) Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. By applying the GIAO method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. These theoretical chemical shifts, typically calculated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS), can be invaluable in the structural elucidation and confirmation of the molecule. The accuracy of the predicted chemical shifts is dependent on the level of theory, the basis set used, and potentially the inclusion of solvent effects in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules. For this compound, TD-DFT calculations can predict the electronic absorption spectrum by determining the vertical excitation energies and oscillator strengths of electronic transitions. This information is crucial for understanding the molecule's photophysical behavior and interpreting its UV-Vis spectrum. The analysis of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations (e.g., π→π* or n→π* transitions).

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atom of the amino group due to its lone pair of electrons, making it a likely site for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would indicate areas susceptible to nucleophilic attack. The MEP map provides a qualitative and intuitive understanding of the reactive sites of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that provides significant insights into the electronic properties and reactivity of a molecule. youtube.comwikipedia.org This analysis primarily focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability, chemical reactivity, and the molecule's optical and electronic properties. nih.gov

The HOMO and LUMO energies for 2,4-diiodoaniline (B1347260), along with other di-halogenated anilines, are presented in the table below. These values are instrumental in understanding the electronic behavior of the molecule.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2,4-difluoroaniline (2,4-DFA)-5.73-0.994.74
2,4-dichloroaniline (2,4-DCA)-5.81-1.544.27
2,4-diiodoaniline (2,4-DIA)-5.59-1.923.67

Data derived from a comparative study on 2,4-disubstituted anilines. worldscientific.com

From the data, 2,4-diiodoaniline exhibits the smallest HOMO-LUMO energy gap (3.67 eV) among the di-halogenated anilines studied. worldscientific.com A smaller energy gap suggests a higher degree of chemical reactivity and a greater ease of electronic transitions. rsc.org

The introduction of a methyl group at the 6-position of the 2,4-diiodoaniline structure to form this compound is expected to further modulate the frontier molecular orbitals. Methyl groups are known to be electron-donating through an inductive effect (+I). researchgate.net This electron-donating nature generally leads to a destabilization (increase in energy) of the HOMO. Consequently, the HOMO energy of this compound is predicted to be higher (less negative) than that of 2,4-diiodoaniline.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of 2,4-diiodoaniline, providing a strong basis for understanding this compound.

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released upon gaining an electron. A ≈ -ELUMO

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2

Chemical Softness (S): The reciprocal of chemical hardness. S = 1 / 2η

Electrophilicity Index (ω): A measure of the ability to accept electrons. ω = χ2 / 2η

The calculated values for these descriptors for 2,4-diiodoaniline are presented below.

ParameterValue for 2,4-diiodoaniline
Ionization Potential (I) (eV)5.59
Electron Affinity (A) (eV)1.92
Electronegativity (χ) (eV)3.755
Chemical Hardness (η) (eV)1.835
Chemical Softness (S) (eV-1)0.272
Electrophilicity Index (ω) (eV)3.83

Calculated based on HOMO and LUMO energies from the comparative study. worldscientific.com

The addition of the electron-donating methyl group to form this compound would be expected to decrease the ionization potential and electronegativity, while increasing the chemical softness, further enhancing its reactivity.

Reactivity and Reaction Mechanisms of 2,4 Diiodo 6 Methylaniline

Role of the Amino Group in Reactivity (Basicity, Hydrogen Bonding Potential)

The amino group (-NH₂) in 2,4-Diiodo-6-methylaniline is a primary determinant of its chemical reactivity. Its influence is twofold, affecting both the basicity of the molecule and its potential to form hydrogen bonds.

Basicity: The basicity of an aniline (B41778) is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, several electronic effects come into play. The methyl group at the 6-position is an electron-donating group through an inductive effect, which increases the electron density on the nitrogen atom, thereby tending to increase basicity compared to aniline. askiitians.com Conversely, the iodine atoms at the 2- and 4-positions are electron-withdrawing through their inductive effect, which decreases the electron density on the nitrogen and thus reduces basicity. bloomtechz.com The lone pair on the nitrogen is also delocalized into the benzene (B151609) ring through resonance, a characteristic feature of anilines that reduces their basicity compared to aliphatic amines. bloomtechz.com The predicted pKa value for the similar compound 2,4-Dibromo-6-methylaniline is 1.69±0.10, suggesting that the halogenated methylaniline is a weak base. guidechem.com

Hydrogen Bonding Potential: The amino group in this compound has the capacity to act as a hydrogen bond donor. In the solid state, it is likely to form intermolecular N-H---N hydrogen bonds, creating chains or more complex networks. This is observed in the crystal structure of the related compound 2,6-Dibromo-4-methylaniline, where molecules are linked by weak N-H---N hydrogen bonds into chains. nih.goviucr.org Similarly, the structure of 2,4-diiodoaniline (B1347260) reveals a weak intermolecular amine-amine N—H⋯N hydrogen-bonding interaction, resulting in a helical chain. nih.gov Additionally, intramolecular N-H---I hydrogen bonds may also be present, as seen in 2,4-diiodoaniline, which would influence the conformation of the molecule. nih.gov

Halogen Atom Reactivity and Substitution Reactions

The iodine atoms in this compound are key sites for substitution reactions, although their reactivity is influenced by the other substituents on the aromatic ring.

In electrophilic aromatic substitution (EAS) reactions, the amino group is a strong activating and ortho, para-directing group. byjus.comtestbook.com This means that it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho to the amino group are occupied by an iodine atom and a methyl group, and the para position is occupied by an iodine atom. The remaining open positions for substitution are at C3 and C5. The directing effects of the existing substituents will determine the regioselectivity of further substitution. The amino group strongly directs to the unoccupied C5 position (meta to the iodine at C4 and ortho to the iodine at C2). The methyl group also directs ortho and para, reinforcing the activation of the C5 position. The iodine atoms are deactivating but ortho, para-directing. libretexts.org Given the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the C5 position. However, the high reactivity of anilines can sometimes lead to multiple substitution products. libretexts.org

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group (in this case, an iodine atom). libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. This compound lacks such strong electron-withdrawing groups. The amino group is a strong electron-donating group, and the methyl group is also electron-donating. While iodine has an electron-withdrawing inductive effect, it is not as potent as a nitro group. Therefore, this compound is expected to be relatively unreactive towards traditional SNAr reactions. diva-portal.org For SNAr to occur, very strong nucleophiles and harsh reaction conditions would likely be required.

Cross-Coupling Reactions Involving Iodine Substituents

The iodine substituents on this compound make it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. Aryl iodides are generally more reactive in these reactions than the corresponding bromides or chlorides.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov It is a versatile and widely used reaction in organic synthesis. This compound, with its two iodine atoms, can potentially undergo Suzuki-Miyaura coupling at one or both of the iodo-substituted positions. The reactivity of the two iodine atoms may differ due to their different electronic and steric environments. The iodine at the 4-position is para to the strongly donating amino group, while the iodine at the 2-position is ortho to both the amino and methyl groups, making it more sterically hindered. Research on unprotected ortho-bromoanilines has shown that they can effectively participate in Suzuki-Miyaura cross-coupling reactions with a variety of boronic esters, tolerating the free amino group. nih.gov This suggests that this compound would be a viable substrate for this reaction, likely reacting preferentially at the less sterically hindered 4-position.

Table 1: Potential Suzuki-Miyaura Coupling Products of this compound This table presents hypothetical products based on known Suzuki-Miyaura reactions.

Boronic Acid/EsterPotential Product(s)
Phenylboronic acid4-Phenyl-2-iodo-6-methylaniline and/or 2-Phenyl-4-iodo-6-methylaniline
Vinylboronic acid4-Vinyl-2-iodo-6-methylaniline and/or 2-Vinyl-4-iodo-6-methylaniline
Methylboronic acid4-Methyl-2-iodo-6-methylaniline and/or 2,6-Dimethyl-4-iodoaniline

This compound is also a suitable substrate for other important palladium-catalyzed cross-coupling reactions.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. nih.gov this compound could react with various alkenes at either the C2 or C4 position to yield substituted styrenes or other vinyl-substituted anilines. youtube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This would allow for the introduction of alkynyl groups at the 2- and/or 4-positions of the aniline ring. Aryl iodides are particularly good substrates for this reaction. vinhuni.edu.vn

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.org While this compound already possesses an amino group, this methodology could be used to introduce a second, different amino group at the 2- or 4-position, leading to the synthesis of substituted phenylenediamines. The reaction is known to be effective with a wide range of amines and aryl halides. organic-chemistry.orgatlanchimpharma.com

Table 2: Overview of Potential Cross-Coupling Reactions with this compound This table presents hypothetical reactions based on established cross-coupling methodologies.

Reaction NameCoupling PartnerCatalyst System (Typical)Potential Product Type
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PPh₃, BaseSubstituted Styrene
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄, CuI, Amine BaseArylalkyne
Buchwald-Hartwig AminationAmine (e.g., Morpholine)Pd₂(dba)₃, Ligand, BaseSubstituted Phenylenediamine

Derivatization Strategies for this compound

This compound is a versatile building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the aromatic C-I bonds, and to a lesser extent, the methyl group. Derivatization strategies exploit these sites to construct more complex molecules.

The primary functional group transformations for this compound involve the amino group and the highly reactive iodo substituents.

Acylation of the Amino Group: The amino group can be readily acylated using acyl chlorides or anhydrides under basic conditions to form the corresponding amides. This transformation is often used to protect the amino group during subsequent reactions or to introduce new functional moieties. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield N-(2,4-diiodo-6-methylphenyl)acetamide.

Alkylation of the Amino Group: N-alkylation can be achieved using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Direct alkylation of anilines often requires specific catalysts and conditions to achieve selectivity. google.com

Diazotization of the Amino Group: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). byjus.com The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be substituted by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the replacement of the amino group with functionalities such as -H (deamination), -OH, -Cl, -Br, -CN, or -F, providing a powerful tool for diversification. For example, treatment of the diazonium salt with hypophosphorous acid (H₃PO₂) would lead to the formation of 1,3-diiodo-5-methylbenzene. study.com

Substitution of Iodo Groups: While typically achieved via organometallic reactions (see 4.4.3), direct nucleophilic aromatic substitution of the iodo groups is generally difficult due to the electron-rich nature of the aniline ring.

The following table summarizes common functional group transformations for aromatic amines that are applicable to this compound.

Transformation Reagents Functional Group Targeted Product Type
AcylationAcyl chloride (e.g., CH₃COCl), PyridineAmino (-NH₂)N-Aryl amide
AlkylationAlkyl halide (e.g., CH₃I), BaseAmino (-NH₂)N-Alkyl or N,N-Dialkyl aniline
DiazotizationNaNO₂, HCl (aq), 0-5 °CAmino (-NH₂)Aryl diazonium salt
DeaminationH₃PO₂ (following diazotization)Amino (-NH₂)1,3-diiodo-5-methylbenzene

The structure of this compound serves as a valuable scaffold for the synthesis of fused nitrogen-containing heterocyclic systems.

Indole (B1671886) Synthesis: Palladium-catalyzed coupling reactions provide a modern and versatile alternative to classical methods like the Fischer indole synthesis for constructing the indole core from o-haloanilines. researchgate.netwikipedia.org A common strategy involves a tandem Sonogashira coupling followed by cyclization. rsc.orgmdpi.com In this approach, this compound could first be coupled with a terminal alkyne at the more reactive ortho-iodo position. The resulting 2-alkynyl-4-iodo-6-methylaniline intermediate can then undergo an intramolecular cyclization (aminopalladation) to form the indole ring. The remaining iodo group at the 6-position of the indole core can be used for further functionalization.

Benzotriazole Synthesis: The synthesis of benzotriazoles typically requires an o-phenylenediamine (B120857) precursor, which undergoes cyclocondensation with a source of nitrous acid. scholaris.ca While this compound is not a direct precursor, it can be converted into one. A plausible route would involve a selective nucleophilic substitution or a cross-coupling reaction (e.g., Buchwald-Hartwig amination) at the C2-iodo position to introduce a second amino group, forming 4-iodo-6-methylbenzene-1,2-diamine. This intermediate could then be treated with sodium nitrite in acetic acid to facilitate diazotization of one amino group followed by intramolecular cyclization to yield the corresponding 5-iodo-7-methyl-1H-benzotriazole.

The carbon-iodine bonds in this compound are highly susceptible to reactions with organometallic reagents, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org The two iodo groups can react sequentially or simultaneously, depending on the reaction conditions and stoichiometry of the reagents.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (boronic acid or ester) to form a C-C bond. wikipedia.orglibretexts.orgorganic-chemistry.org Using this compound, mono- or di-arylated products can be synthesized. The ortho-iodo group is generally more sterically hindered, which can sometimes allow for selective coupling at the C4 position. This reaction is tolerant of many functional groups, including the unprotected amine. nih.govnih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, creating arylalkyne structures. wikipedia.orglibretexts.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst. beilstein-journals.orggoogle.com This method can be used to introduce alkynyl substituents at the 2- and/or 4-positions, which are valuable intermediates for further transformations, such as the indole synthesis mentioned previously.

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a new C-C bond, resulting in a substituted alkene product. nih.govlibretexts.orgnih.gov This provides a method for vinylation of the aniline core at the iodo-substituted positions.

The following table provides an overview of these key organometallic reactions.

Reaction Name Organometallic Reagent Catalyst System (Typical) Bond Formed Potential Product from this compound
Suzuki-MiyauraAr-B(OH)₂ or Ar-B(OR)₂Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)C(aryl)-C(aryl)2,4-Diaryl-6-methylaniline
SonogashiraTerminal alkyne (R-C≡CH)Pd(0) complex, Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)C(aryl)-C(alkynyl)2,4-Bis(alkynyl)-6-methylaniline
HeckAlkene (e.g., Styrene)Pd(0) or Pd(II) complex, Base (e.g., Et₃N)C(aryl)-C(vinyl)2,4-Divinyl-6-methylaniline derivative
Buchwald-Hartwig AminationAmine (R₂NH)Pd(0) complex, Bulky phosphine (B1218219) ligand, BaseC(aryl)-N2,4-Diamino-6-methylaniline derivative

Mechanistic Investigations of Chemical Transformations

The chemical transformations of this compound are governed by well-established reaction mechanisms, particularly for palladium-catalyzed cross-coupling reactions.

The catalytic cycle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions is generally understood to proceed through three fundamental steps: libretexts.orgrsc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step. The C-I bond is weaker and more reactive towards oxidative addition than C-Br or C-Cl bonds, making iodoanilines excellent substrates. This step forms a square planar Pd(II) intermediate.

Transmetalation (for Suzuki and Sonogashira): In the Suzuki reaction, the organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the iodide. organic-chemistry.org In the Sonogashira reaction, the copper acetylide (formed from the terminal alkyne and Cu(I) salt) transfers the alkynyl group to the palladium complex. This step creates a new Pd(II) intermediate with two organic ligands. For the Heck reaction, this step is replaced by the coordination and migratory insertion of the alkene. libretexts.org

Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanistic studies of indole synthesis from haloanilines, for instance via a tandem Sonogashira/cyclization pathway, show that the reaction first proceeds through the standard cross-coupling mechanism to form a 2-alkynyl aniline intermediate. rsc.org This is followed by an intramolecular aminopalladation, where the nitrogen of the amino group attacks the alkyne, which is activated by coordination to the palladium center. Subsequent reductive elimination or protonolysis yields the final indole product and regenerates the active catalyst. mdpi.comyoutube.com Isotopic labeling studies have been crucial in elucidating the mechanisms of similar heterocyclic syntheses, such as the Bischler-Mohlau indole synthesis, by tracking the migration of specific atoms. nih.gov

Crystal Engineering and Solid State Chemistry of 2,4 Diiodo 6 Methylaniline

Principles of Crystal Engineering Applied to Aniline (B41778) Derivatives

Crystal engineering relies on the understanding and utilization of intermolecular forces to design and synthesize solid-state structures with desired properties. For aniline and its derivatives, the amino group (–NH₂) is a key functional group, acting as a hydrogen-bond donor and, in some cases, an acceptor, which plays a vital role in the formation of supramolecular structures. researchgate.net The basicity of the aniline nitrogen is influenced by a combination of resonance and inductive effects from substituents on the phenyl ring. researchgate.net

The supramolecular chemistry of substituted anilines is rich with a variety of weak intermolecular interactions that guide their self-assembly. The primary interactions include:

N-H⋯N Hydrogen Bonds: This is a common motif in aniline crystal structures where the amino group of one molecule donates a hydrogen to the amino nitrogen of a neighboring molecule. In the closely related structure of 2,4-diiodoaniline (B1347260), a weak intermolecular N-H⋯N hydrogen bond links molecules into a helical chain. researchgate.net Similarly, in 2,6-dibromo-4-methylaniline, weak N-H⋯N hydrogen bonds connect molecules to form chains. nih.govresearchgate.net

N-H⋯Halogen and C-H⋯Halogen Bonds: Intramolecular N-H⋯I hydrogen bonds are observed in the structure of 2,4-diiodoaniline. researchgate.net In other halogenated anilines, such as 2,6-dibromo-4-methylaniline, short intramolecular N-H⋯Br contacts are also present. nih.govresearchgate.net These interactions can influence the conformation of the molecule.

N-H⋯O and C-H⋯O Hydrogen Bonds: In the presence of oxygen-containing functional groups, such as nitro or carboxyl groups, N-H⋯O and C-H⋯O hydrogen bonds become significant structure-directing interactions. nih.gov For instance, in isomeric iodo-N-(nitrobenzyl)anilines, a combination of N-H⋯O and C-H⋯O hydrogen bonds links the molecules into extensive networks. nih.gov

Halogen Bonds: The iodine substituents in 2,4-diiodo-6-methylaniline can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. The strength and directionality of these interactions are influenced by the other substituents on the ring. acs.org Electron-donating groups, like the methyl and amino groups, can affect the halogen bonding potential of the iodine atoms. acs.orgresearchgate.net

The predictable assembly of molecules in crystals is often described by the concept of supramolecular synthons, which are robust structural units formed by intermolecular interactions. In many aniline derivatives, the N-H⋯N hydrogen bond is a key interaction that forms simple chain motifs. For example, in 2,6-dibromo-4-methylaniline, the N-H⋯N interactions generate C(2) chains where molecules are related by a 2₁ screw axis, creating a zigzag topology. nih.govresearchgate.net A similar one-dimensional chain, forming a helical structure, is observed in 2,4-diiodoaniline due to N-H⋯N bonds. researchgate.net The combination of these and other weaker interactions, like π–π stacking, can lead to the formation of more complex two- or three-dimensional networks. nih.gov

Crystal Structure Determination via X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystal. This technique provides detailed information on bond lengths, bond angles, molecular conformation, and the specifics of intermolecular interactions that define the crystal packing.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds provides insight into the expected structural features. For example, the structure of 2,4-diiodoaniline was determined at 200 K. researchgate.net The crystallographic data from this analysis reveals the packing arrangement and the specific hydrogen bonding geometry.

Table 1: Crystallographic Data for Related Aniline Compounds
Parameter2,4-Diiodoaniline researchgate.net2,6-Dibromo-4-methylaniline researchgate.net
FormulaC₆H₅I₂NC₇H₇Br₂N
Molar Mass344.91 g/mol264.96 g/mol
Crystal SystemOrthorhombicOrthorhombic
Space GroupP2₁2₁2₁P2₁2₁2₁
a (Å)4.3870 (1)4.3773 (7)
b (Å)10.9626 (3)13.585 (2)
c (Å)16.9778 (4)14.057 (3)
Volume (ų)816.51 (3)835.9 (2)
Z44
Temperature (K)200200

Influence of Substituents on Crystal Packing and Molecular Conformation

Steric Effects: The bulky iodine atoms at the 2- and 4-positions, along with the methyl group at the 6-position, will introduce significant steric hindrance. This can distort the benzene (B151609) ring from its ideal hexagonal geometry, as seen in 2,6-dibromo-4-methylaniline where the C-C-C bond angles are notably distorted. nih.govresearchgate.net This steric crowding also influences the planarity of the amino group relative to the aromatic ring.

Electronic Effects: The electronic nature of substituents alters the charge distribution within the molecule, affecting the strength of hydrogen and halogen bonds. Electron-donating groups (like -CH₃ and -NH₂) and electron-withdrawing groups (like halogens) modify the acidity of the N-H protons and the nucleophilicity of the nitrogen atom. researchgate.netjournaleras.com Electron-donating substituents tend to increase the basicity of the aniline, while electron-withdrawing groups decrease it. doubtnut.com This modulation of electronic properties directly impacts the energetics of intermolecular interactions. For instance, the ability of the iodine atoms to act as halogen bond donors is influenced by the electronic effects of the amino and methyl groups. acs.org

Packing Efficiency: The size, shape, and symmetry of the substituted aniline molecule affect how efficiently it can pack in the solid state. Symmetrical isomers, such as para-substituted compounds, often pack more efficiently in a crystal lattice, leading to higher melting points compared to their ortho and meta counterparts. learncbse.in The irregular shape of this compound may lead to less dense packing arrangements compared to more symmetrical analogues.

Co-crystal Formation and Polymorphism

Co-crystal Formation: Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. It involves combining two or more different neutral molecules in a stoichiometric ratio within a single crystal lattice. Aniline derivatives are excellent candidates for co-crystal formation due to the hydrogen bonding capabilities of the amino group. nih.govnih.gov By selecting a co-former molecule with complementary functional groups (e.g., a carboxylic acid with a hydrogen bond acceptor site), it is possible to form robust supramolecular heterosynthons that compete with the homosynthons (like the N-H⋯N interaction) that might dominate the pure aniline derivative's crystal structure. researchgate.net For this compound, co-crystallization could be explored to create new solid forms with tailored properties.

Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal structure. nih.gov These different crystalline forms, or polymorphs, can have distinct physical properties. The existence of polymorphism in aniline derivatives is well-documented and arises from different possible arrangements of molecules and intermolecular interactions in the crystal lattice. nih.gov The presence of flexible functional groups and multiple potential hydrogen bond donors and acceptors can lead to the formation of different stable or metastable polymorphs under various crystallization conditions. Given the array of possible intermolecular interactions for this compound (N-H⋯N, N-H⋯I, halogen bonds), it is plausible that this compound could exhibit polymorphism.

Applications of 2,4 Diiodo 6 Methylaniline in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

2,4-Diiodo-6-methylaniline is a key intermediate in the synthesis of intricate organic molecules, particularly through palladium-catalyzed cross-coupling reactions. The presence of two iodine atoms at the ortho- and para-positions relative to the amino group provides two reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is instrumental in constructing complex polycyclic and heterocyclic systems.

One significant application of similar diiodoaniline derivatives is in the synthesis of carbazoles. beilstein-journals.orgorganic-chemistry.orgresearchgate.netnih.gov Carbazoles are a class of nitrogen-containing heterocycles with important biological and electronic properties. The general synthetic strategy involves a sequential or one-pot palladium-catalyzed amination and intramolecular C-H arylation. While specific studies on this compound are not prevalent, the reactivity of analogous o-iodoanilines in these transformations highlights its potential. For instance, the reaction of an o-iodoaniline with an aryl partner through a Suzuki or Buchwald-Hartwig amination reaction can be followed by an intramolecular cyclization to form the carbazole core. The methyl group in this compound can provide steric and electronic tuning of the final carbazole product.

Furthermore, the diiodo-functionality allows for participation in other well-established cross-coupling reactions, such as the Sonogashira coupling, to introduce alkyne moieties, and the Suzuki coupling, to form biaryl structures. wikipedia.orgorganic-chemistry.orgrsc.orgorganic-chemistry.orgrsc.org These reactions are fundamental in the construction of conjugated systems relevant to materials science and medicinal chemistry.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

Reaction NameCoupling PartnerPotential Product Type
Suzuki CouplingArylboronic acidSubstituted biaryl aniline (B41778)
Sonogashira CouplingTerminal alkyneAlkynyl-substituted aniline
Buchwald-Hartwig AminationAmineDiamine derivative
Heck CouplingAlkeneAlkenyl-substituted aniline

Precursor in the Synthesis of Related Halogenated Compounds (e.g., Bromo-Iodo-Anilines)

The diiodo-substitution of this compound makes it a suitable starting material for the synthesis of other mixed halogenated anilines through halogen exchange reactions. The Finkelstein reaction, a classic method for halogen exchange, can be employed to selectively replace one or both iodine atoms with other halogens, such as bromine or chlorine. manac-inc.co.jpwikipedia.orgmanac-inc.co.jpscienceinfo.comunacademy.comiaea.orglscollege.ac.inadichemistry.com This transformation is typically achieved by treating the diiodo compound with an excess of a metal halide salt (e.g., sodium bromide) in a suitable solvent.

The differential reactivity of the C-I bonds at the ortho and para positions can potentially allow for selective monohalogen exchange under carefully controlled conditions. The steric hindrance provided by the methyl group and the electronic effects of the amino group can influence the regioselectivity of this exchange. The synthesis of bromo-iodo-anilines from their diiodo counterparts is a valuable transformation as it introduces a different reactive handle for subsequent orthogonal cross-coupling reactions. For instance, the resulting bromo-iodo-aniline could undergo a selective Suzuki coupling at the more reactive C-I bond, leaving the C-Br bond available for a subsequent, different cross-coupling reaction. This stepwise functionalization is a powerful strategy for the synthesis of highly complex and unsymmetrical molecules.

While direct literature on the halogen exchange of this compound is limited, the principles of the Finkelstein reaction on aromatic iodides are well-established. wikipedia.orgmanac-inc.co.jpscienceinfo.com

Role as a Catalyst or in Catalytic Systems

Iodinated anilines have been explored in the field of organocatalysis, where the iodine atom can participate in hypervalent iodine chemistry. researchgate.net Although direct catalytic applications of this compound have not been extensively reported, its structural motifs are present in ligands used for various transition metal-catalyzed reactions. For example, aniline derivatives can be precursors to N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis.

Furthermore, the presence of two iodine atoms opens up the possibility of its use as a precursor for bidentate ligands. Through sequential cross-coupling reactions, chelating groups can be introduced at the 2- and 4-positions, leading to the formation of novel ligands for transition metal catalysis. The steric and electronic environment around the metal center can be finely tuned by the choice of coupling partners, potentially leading to catalysts with enhanced performance.

Material Science Applications (e.g., Advanced Materials, MOF Thin Films)

In the field of material science, this compound serves as a valuable building block for the synthesis of advanced materials, including Metal-Organic Frameworks (MOFs). researchgate.netnih.govrsc.orgresearchgate.netmdpi.combohrium.comyoutube.comacs.orgrsc.orgrsc.org MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The properties of MOFs, such as their porosity, stability, and functionality, can be tailored by the choice of the organic linker.

The aniline moiety in this compound can be further functionalized, for example, by converting the amino group into a carboxylic acid or another coordinating group, to make it a suitable linker for MOF synthesis. The presence of iodine atoms on the linker can impart specific properties to the resulting MOF. For instance, iodinated organic linkers have been shown to enhance the capture of volatile iodine, a significant concern in nuclear waste management. mdpi.comnih.gov The electron-rich nature of the iodine atoms can lead to favorable interactions with guest molecules.

The ability to form thin films is a crucial aspect of MOF applications in sensors, catalysis, and separation membranes. The use of functionalized linkers derived from this compound can influence the growth and properties of MOF thin films. The orientation and functionality of the linkers at the surface of the film can be controlled to create materials with specific surface properties and enhanced performance.

Table 2: Potential Material Science Applications of this compound Derivatives

Application AreaRole of this compound DerivativePotential Advantage
Gas Storage and SeparationOrganic linker in MOFsEnhanced selectivity for iodine capture
Heterogeneous CatalysisFunctionalized linker in catalytic MOFsTunable catalytic activity and stability
Chemical SensorsComponent of MOF thin filmsSpecific binding sites for analyte detection
Advanced PolymersMonomer for functional polymersIntroduction of heavy atoms for specific properties

Advanced Topics and Future Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of 2,4-Diiodo-6-methylaniline is foundational to its application. Traditional methods often rely on the direct iodination of 2-methylaniline, which can present challenges in controlling regioselectivity and may require harsh reaction conditions. Future research is focused on creating more sophisticated and efficient synthetic pathways.

Advanced methodologies may include:

Catalytic Iodination: The use of modern catalytic systems can offer milder reaction conditions and improved selectivity. For instance, employing iodine in conjunction with a robust oxidizing agent or a recyclable catalyst could enhance efficiency and reduce waste.

Halogen Exchange Reactions: An alternative approach is the aromatic Finkelstein reaction, a copper-catalyzed process that exchanges bromine or chlorine atoms for iodine. Developing this method for a 2,4-dihalo-6-methylaniline precursor could provide a highly efficient and controlled route to the desired diiodo- product.

Diazotization Routes: Syntheses involving the diazotization of aminotoluidines followed by a Sandmeyer-type reaction with an iodide source represent another promising avenue. Optimization of these routes could lead to high-yield, scalable production.

A comparison of potential synthetic strategies is outlined below:

Synthetic StrategyKey Reagents/CatalystsPotential AdvantagesResearch Focus
Direct IodinationI₂, Oxidizing Agent (e.g., HIO₃, H₂O₂)Atom economy, fewer stepsDevelopment of recyclable catalysts, milder conditions
Halogen ExchangeCuI, NaI, LigandHigh regioselectivity, milder conditionsLigand design, substrate scope expansion
DiazotizationNaNO₂, KIUse of readily available precursorsOptimization of reaction conditions to maximize yield

Exploration of New Reactivity Pathways and Mechanistic Insights

The two carbon-iodine (C-I) bonds in this compound are key to its synthetic utility, serving as versatile handles for forming new carbon-carbon and carbon-heteroatom bonds. Future research will undoubtedly focus on leveraging these sites through modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling: The C-I bonds are highly reactive towards palladium catalysts, making the compound an excellent substrate for reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. nih.govorganic-chemistry.org A key research area will be the development of catalytic systems that can selectively activate one C-I bond over the other, allowing for sequential, site-specific functionalization to build highly complex molecules.

Copper-Free Sonogashira Coupling: To avoid the formation of undesired alkyne homocoupling byproducts, copper-free Sonogashira variants have been developed. wikipedia.org Applying these milder conditions to this compound could provide cleaner reactions and higher yields of arylalkyne products. wikipedia.org

Novel Catalytic Systems: Exploration of catalysts based on other transition metals, such as nickel, could unlock new reactivity pathways and provide more cost-effective synthetic routes. researchgate.net Research into ligand design will be crucial for tuning the catalyst's activity and selectivity for this specific substrate. nih.gov

Mechanistic studies, combining kinetic experiments with computational modeling, will be essential to understand the oxidative addition, transmetalation, and reductive elimination steps involved in these transformations, paving the way for more rational catalyst and reaction design. youtube.com

Rational Design of Derivatives for Specific Supramolecular Assemblies

The structure of this compound contains functional groups capable of participating in specific non-covalent interactions, making it an attractive building block for crystal engineering and supramolecular chemistry.

Halogen Bonding: The iodine atoms are potent halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site (e.g., a nitrogen, oxygen, or π-system). Research will focus on co-crystallizing derivatives of this compound with various halogen bond acceptors to construct predictable and robust supramolecular architectures like chains, sheets, and 3D networks.

Hydrogen Bonding: The amine group (-NH₂) provides two hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor. This allows for the formation of strong, directional hydrogen bonds, which can work in concert with halogen bonds to guide the self-assembly of molecules into intricate patterns.

Interplay of Interactions: A key future direction is to understand and exploit the interplay between N-H···N hydrogen bonds, intramolecular N-H···I interactions, and C-I···X halogen bonds. By rationally designing derivatives, it may be possible to create materials with specific topologies and properties, such as porous solids for gas storage or organic conductors.

Computational Chemistry in Predicting and Explaining Properties and Reactivity

Theoretical and computational chemistry offers powerful tools to predict and rationalize the behavior of this compound, guiding experimental efforts and providing deep mechanistic insights.

Density Functional Theory (DFT): DFT calculations are central to modern computational chemistry and can be used to predict a wide range of properties. Future studies will likely use DFT to model the molecule's geometry, vibrational spectra (IR and Raman), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Predicting Reactivity: Computational methods can map out potential energy surfaces for reactions, identifying transition states and calculating activation barriers. This is invaluable for understanding the mechanisms of cross-coupling reactions or predicting the regioselectivity of further electrophilic substitutions.

Modeling Supramolecular Interactions: Molecular Electrostatic Potential (MEP) maps can visualize the electrophilic and nucleophilic regions of the molecule, predicting sites for hydrogen and halogen bonding. Advanced calculations can quantify the strength and directionality of these non-covalent interactions, aiding in the design of new co-crystals and supramolecular materials.

Computational MethodApplication for this compoundPredicted Properties/Insights
DFT (e.g., B3LYP, M06-2X)Geometry Optimization & Frequency AnalysisBond lengths, bond angles, vibrational modes (IR/Raman)
Frontier Molecular Orbital (FMO) AnalysisCalculation of HOMO/LUMO energiesElectronic transitions, reactivity, charge transfer properties
Molecular Electrostatic Potential (MEP)Mapping of electrostatic potential on electron density surfaceIdentification of electrophilic/nucleophilic sites for non-covalent interactions
Transition State TheoryLocating transition structures for reaction pathwaysReaction mechanisms, activation energies, rate constants

Integration into Multicomponent Reactions and Domino Processes

The quest for synthetic efficiency, atom economy, and molecular complexity drives the development of multicomponent reactions (MCRs) and domino (or cascade) processes. This compound, with its multiple reactive sites, is an ideal candidate for incorporation into these advanced synthetic strategies.

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that incorporates structural features from each component. baranlab.org The amino group of this compound can readily participate in classic MCRs like the Ugi or Biginelli reactions. Future research will aim to design novel MCRs where the C-I bonds are subsequently functionalized in the same pot, leading to a rapid buildup of molecular complexity.

Domino Reactions: A domino reaction involves a sequence of intramolecular transformations, where the functionality generated in one step triggers the next. researchgate.net A potential domino sequence could involve an initial intermolecular reaction at the amine, followed by one or more intramolecular cyclizations involving the ortho-methyl group and the reactive C-I positions. For instance, an initial cross-coupling could be designed to introduce a group that then undergoes a palladium-catalyzed intramolecular cyclization with the second C-I bond, providing a powerful route to complex heterocyclic systems. colab.ws

The development of such processes would represent a significant step forward, enabling the efficient, one-pot synthesis of novel scaffolds for applications in medicinal chemistry and materials science from the this compound platform.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-diiodo-6-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : A consecutive iodination/diazotization/iodination strategy is commonly employed. For example, iodination of 6-methylaniline derivatives under controlled conditions (e.g., using iodine monochloride or iodine with nitric acid) achieves regioselectivity. Elevated temperatures (~80–100°C) and polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Yield optimization requires careful stoichiometric control of iodine equivalents and monitoring of intermediates via TLC or HPLC .

Q. How is this compound characterized experimentally, and which analytical techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., absence of NH2_2 proton signals due to iodination).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+^+ for C7_7H6_6I2_2N: ~397.8 g/mol).
  • Elemental Analysis : Ensures purity (>95%) by verifying C, H, N, and I content.
  • X-ray Crystallography : Resolves steric effects from bulky iodine substituents .

Q. What solvents and storage conditions are optimal for preserving this compound stability?

  • Methodological Answer : Use inert, anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis. Store under nitrogen or argon at 2–8°C in amber vials to mitigate photodehalogenation. Avoid exposure to oxidizing agents, which may trigger undesired side reactions (e.g., iodine displacement) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic and steric effects of iodine substituents in this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections accurately model iodine’s electron-withdrawing effects. Basis sets like def2-TZVP account for relativistic effects in heavy atoms. Key outputs include:

  • HOMO-LUMO gaps : Correlate with reactivity in cross-coupling reactions.
  • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic sites for functionalization.
  • Validation against experimental IR/Raman spectra ensures computational reliability .

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

  • Methodological Answer : Steric hindrance from iodine atoms complicates further substitution. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., –NH2_2) to position catalysts.
  • Microwave-assisted synthesis : Enhances reaction kinetics for sluggish transformations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.